molecular formula C14H21NO3 B058580 Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate CAS No. 124499-19-0

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

Cat. No. B058580
CAS RN: 124499-19-0
M. Wt: 251.32 g/mol
InChI Key: YUDXZCVRFJCEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, also known as “tert-Butyl 4-(2-aminoethyl)benzoate”, is a chemical compound with the empirical formula C13H19NO2 . It has a molecular weight of 221.30 g/mol . The compound is typically in solid form .


Molecular Structure Analysis

The SMILES string of the compound is NCCC1=CC=C(C(OC(C)(C)C)=O)C=C1 . The InChI string is 1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 .


Physical And Chemical Properties Analysis

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” has a molecular weight of 221.29 g/mol . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound has one hydrogen bond donor count and three hydrogen bond acceptor count . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 221.141578849 g/mol . The topological polar surface area is 52.3 Ų . The compound has a complexity of 225 .

Scientific Research Applications

Synthesis of Ceftolozane

“Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” is an important intermediate in the synthesis of ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .

Chemical Transformations

The tert-butyl group, which is part of “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate”, is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .

Biosynthetic Pathways

The tert-butyl group is also relevant in nature and has implications in biosynthetic pathways . It plays a crucial role in the synthesis of various natural compounds .

Biodegradation Pathways

In addition to its role in biosynthesis, the tert-butyl group is also involved in biodegradation pathways . It can be metabolized by various organisms, contributing to the breakdown of complex organic compounds .

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern and its implications in biosynthetic and biodegradation pathways make it potentially useful in biocatalytic processes . It could be used to catalyze various biochemical reactions .

Antibiotic and Anticancer Activities

Compounds similar to “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” have been reported to have antibiotic and anticancer activities . This suggests that “Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate” could potentially be used in the development of new antibiotic and anticancer drugs .

properties

IUPAC Name

tert-butyl 2-[4-(2-aminoethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDXZCVRFJCEAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20563905
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl [4-(2-amino-ethyl)-phenoxy]-acetate

CAS RN

124499-19-0
Record name tert-Butyl [4-(2-aminoethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20563905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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